molecular formula C17H13BrN2OS B2849547 2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034207-28-6

2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2849547
CAS RN: 2034207-28-6
M. Wt: 373.27
InChI Key: ONDRHKVOZXGJFL-UHFFFAOYSA-N
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Description

2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, also known as BRD0705, is a small molecule inhibitor that has been studied for its potential use in treating certain types of cancer. This compound has shown promise in preclinical studies and is currently being investigated for its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Histone Deacetylase Inhibition

Compounds structurally related to "2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide" have been investigated for their potential as histone deacetylase (HDAC) inhibitors. These inhibitors play a significant role in cancer therapy due to their ability to regulate gene expression and induce apoptosis in cancer cells. For example, the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule HDAC inhibitor, showed significant antitumor activity and has entered clinical trials (Zhou et al., 2008).

Heterocyclic Synthesis

The compound's framework is conducive to heterocyclic synthesis, which is a cornerstone in developing new pharmaceuticals and materials. Research into thiophenylhydrazonoacetates, for instance, explores the reactivity towards various nitrogen nucleophiles, yielding a range of heterocyclic compounds. Such processes are instrumental in creating novel molecules with potential therapeutic applications (Mohareb et al., 2004).

Antimicrobial and Antipathogenic Activities

Research on structurally similar compounds has also highlighted their potential antimicrobial and antipathogenic activities. For instance, studies on acylthioureas with substitutions on the benzamide moiety have demonstrated significant interactions with bacterial cells, including strains known for biofilm formation. These findings suggest potential for the development of new antimicrobial agents with antibiofilm properties, which is critical for addressing antibiotic resistance (Limban et al., 2011).

Organic Synthesis and Drug Development

The structural motif of "2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide" is valuable in organic synthesis, particularly for creating conformationally restricted analogues with potential as antipsychotic agents. Such research contributes to the development of new drugs with specific pharmacological profiles, highlighting the compound's relevance in medicinal chemistry (Norman et al., 1993).

Directing Groups in C-H Bond Amination

The use of pyridin-2-yl aniline as a directing group for C-H bond amination, mediated by cupric acetate, illustrates the potential of related compounds in facilitating specific organic transformations. This approach enables efficient functionalization of benzamide derivatives, opening new avenues for synthesizing complex molecules (Zhao et al., 2017).

properties

IUPAC Name

2-bromo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2OS/c18-14-7-2-1-6-13(14)17(21)20-11-12-5-3-9-19-16(12)15-8-4-10-22-15/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDRHKVOZXGJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

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